1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene and propan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new medications.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride can be compared with other thiophene derivatives:
1-(2-Thienyl)propan-1-amine hydrochloride: Similar structure but different substitution pattern on the thiophene ring.
1-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a shorter carbon chain.
1-(3-Methylthiophen-2-yl)butan-1-amine hydrochloride: Similar structure but with a longer carbon chain.
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIXAYLZIETAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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